3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a hydroxy group at the 3-position, a methoxyphenyl group at the 5-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and glycocol in a dioxane-water mixture (1:1) to form the desired pyrrolidinone derivative . The reaction conditions typically include moderate temperatures and the use of catalysts to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring.
Scientific Research Applications
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methoxy groups play a crucial role in its activity, allowing it to interact with enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-Aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrroline-2-ones: These compounds share a similar pyrrolidinone core structure but differ in the substituents attached to the ring.
3-Hydroxy-5-methylpyridine: This compound has a similar hydroxy group but differs in the overall structure and functional groups.
Uniqueness
3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to the specific combination of hydroxy, methoxyphenyl, and methyl groups on the pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-13-10(7-11(14)12(13)15)8-4-3-5-9(6-8)16-2/h3-6,10-11,14H,7H2,1-2H3 |
InChI Key |
STKICIBGNOXOFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.